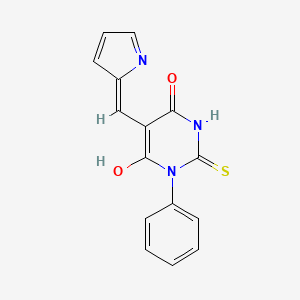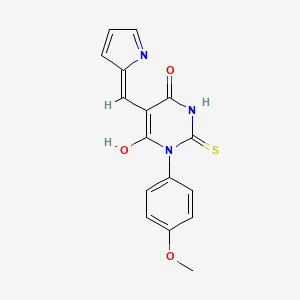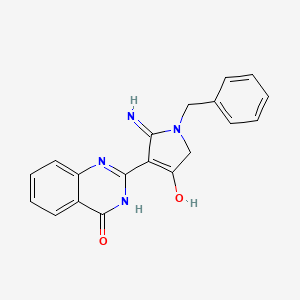![molecular formula C19H13Cl2N3O2 B3721988 methyl (E)-2-cyano-3-[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]prop-2-enimidate](/img/structure/B3721988.png)
methyl (E)-2-cyano-3-[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]prop-2-enimidate
Descripción general
Descripción
Methyl (E)-2-cyano-3-[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]prop-2-enimidate is a complex organic compound characterized by its unique structure, which includes a cyano group, a dichlorophenyl group, and a hydroxyindole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-cyano-3-[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]prop-2-enimidate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole ring, introduction of the dichlorophenyl group, and the final coupling with the cyano group. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-2-cyano-3-[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]prop-2-enimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl (E)-2-cyano-3-[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]prop-2-enimidate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl (E)-2-cyano-3-[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]prop-2-enimidate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- Methyl 2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetate
Uniqueness
Methyl (E)-2-cyano-3-[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]prop-2-enimidate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
methyl (E)-2-cyano-3-[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]prop-2-enimidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O2/c1-26-18(23)11(10-22)9-13-12-5-2-3-8-16(12)24(19(13)25)17-14(20)6-4-7-15(17)21/h2-9,23,25H,1H3/b11-9+,23-18? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDMZJONJMCODK-DSVFGIJUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C(=CC1=C(N(C2=CC=CC=C21)C3=C(C=CC=C3Cl)Cl)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=N)/C(=C/C1=C(N(C2=CC=CC=C21)C3=C(C=CC=C3Cl)Cl)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501110338 | |
| Record name | 3-Amino-2-[[1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene]methyl]-3-methoxy-2-propenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501110338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221349-96-8 | |
| Record name | 3-Amino-2-[[1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene]methyl]-3-methoxy-2-propenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501110338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B3721911.png)


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B3721926.png)
![4-[4-(4-hydroxy-3,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3721931.png)
![2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3721948.png)
![1,3-dimethyl-5-{[(4-methyl-1-piperazinyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3721963.png)



![3-[2-(5-methyl-2-furyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B3721978.png)
![3-[(2-cyclopentylidenehydrazino)methylene]-1-ethyl-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3721985.png)

![2-(1,3-benzothiazol-2-yl)-4-[(4-morpholinylimino)methyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3721991.png)
